3-Allylazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1630906-82-9 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 |

IUPAC Name |

3-prop-2-enylazetidine |

InChI |

InChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h2,6-7H,1,3-5H2 |

InChI Key |

RXJXOVZCNNKSGW-UHFFFAOYSA-N |

SMILES |

C=CCC1CNC1 |

Canonical SMILES |

C=CCC1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Allylazetidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allylazetidine, a substituted saturated four-membered azaheterocycle, represents a potentially valuable building block in medicinal chemistry and organic synthesis. Its structural motif, combining a strained azetidine ring with a reactive allyl group, offers unique opportunities for the development of novel chemical entities. This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. Despite extensive searches of scientific literature and chemical databases, specific experimental data such as melting point, boiling point, and detailed protocols for its synthesis remain elusive. Furthermore, no information regarding its biological activity or involvement in signaling pathways has been reported to date. This document compiles the known computed and structural data and presents a generalized synthetic approach to molecules of this class.

Chemical Structure and Identifiers

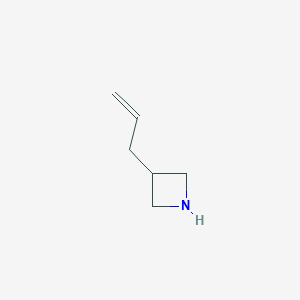

The fundamental structure of this compound consists of an azetidine ring substituted at the 3-position with an allyl group (a prop-2-en-1-yl group).

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-(prop-2-en-1-yl)azetidine | MolWiki[1] |

| CAS Number | 1630906-82-9 | MolWiki[1] |

| Molecular Formula | C₆H₁₁N | MolWiki[1] |

| Molecular Weight | 97.16 g/mol | MolWiki[1] |

| Canonical SMILES | C=CCC1CNC1 | MolWiki[1] |

| InChI | InChI=1S/C6H11N/c1-2-3-6-4-7-5-6/h2,6-7H,1,3-5H2 | MolWiki[1] |

| InChIKey | RXJXOVZCNNKSGW-UHFFFAOYSA-N | MolWiki[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| LogP | 0.76 | MolWiki[1] |

| Hydrogen Bond Donors | 1 | MolWiki[1] |

| Hydrogen Bond Acceptors | 1 | MolWiki[1] |

Note: The lack of experimentally determined data such as boiling point, melting point, pKa, and solubility limits a comprehensive understanding of the compound's behavior in various experimental conditions.

Spectroscopic Data

While it is known that NMR spectral data for this compound exists, specific, assigned chemical shifts and coupling constants have not been published in readily accessible sources. For researchers planning to work with this compound, the following are expected ¹H and ¹³C NMR chemical shift ranges for the core structural motifs, based on general principles of NMR spectroscopy.

-

¹H NMR: Protons on the azetidine ring are expected to appear in the range of 2.5-4.0 ppm. The allylic protons would be observed between 2.0 and 2.5 ppm, while the vinyl protons would be in the 5.0-6.0 ppm region. The NH proton would likely be a broad singlet.

-

¹³C NMR: The carbons of the azetidine ring would likely resonate in the range of 30-50 ppm. The allylic carbon would be expected around 35-45 ppm, and the vinyl carbons between 115 and 140 ppm.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general approach for the synthesis of 3-substituted azetidines can be inferred from established methods in heterocyclic chemistry. One common strategy involves the cyclization of a suitably functionalized acyclic precursor.

A plausible synthetic route could involve the following key steps, illustrated in the workflow diagram below. This represents a generalized approach and would require optimization for the specific synthesis of this compound.

Caption: Generalized workflow for the synthesis of 3-substituted azetidines.

Signaling Pathways and Biological Activity

There is currently no published research detailing the biological activity of this compound or its interaction with any known signaling pathways. The azetidine scaffold is present in a number of biologically active compounds and is considered a valuable motif in drug discovery due to its ability to introduce conformational rigidity and act as a bioisostere. However, the specific biological effects of the 3-allyl substitution on the azetidine ring have not been investigated.

Due to the absence of this information, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the available structural and computed physicochemical data. However, a significant lack of published experimental data, including a detailed synthesis protocol and biological activity, is a clear limitation for researchers in the field. Further investigation is required to fully characterize this compound and to explore its potential applications in drug development and as a chemical probe. The generalized synthetic workflow provided can serve as a starting point for the development of a robust synthesis of this compound, which would be a crucial step in enabling future research.

References

Spectroscopic Analysis of 3-Allylazetidine: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Allylazetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its functional groups. The information herein is intended to serve as a reference for researchers, scientists, and professionals in drug development, offering insights into the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the typical spectral characteristics of azetidine rings, allyl groups, and secondary amines.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.8 | ddt | 1H | -CH=CH₂ |

| ~ 5.1 | m | 2H | -CH=CH₂ |

| ~ 3.6 | t | 2H | Azetidine CH₂ (α) |

| ~ 3.0 | m | 1H | Azetidine CH (γ) |

| ~ 2.4 | t | 2H | Azetidine CH₂ (β) |

| ~ 2.2 | t | 2H | Allyl CH₂ |

| ~ 1.8 (broad) | s | 1H | NH |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 | -CH=CH₂ |

| ~ 117 | -CH=CH₂ |

| ~ 55 | Azetidine CH₂ (α) |

| ~ 38 | Allyl CH₂ |

| ~ 35 | Azetidine CH (γ) |

| ~ 30 | Azetidine CH₂ (β) |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3300 | Medium | N-H Stretch (Secondary Amine) |

| ~ 3080 | Medium | =C-H Stretch (Alkene) |

| ~ 2920, 2850 | Strong | C-H Stretch (Alkane) |

| ~ 1640 | Medium | C=C Stretch (Alkene) |

| ~ 1450 | Medium | C-H Bend (Alkane) |

| ~ 990, 910 | Strong | =C-H Bend (Alkene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Predicted Identity of Fragment |

| 97 | [M]⁺ (Molecular Ion) |

| 96 | [M-H]⁺ |

| 82 | [M-CH₃]⁺ |

| 70 | [M-C₂H₃]⁺ (Loss of vinyl) |

| 56 | [M-C₃H₅]⁺ (Loss of allyl) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

The spectral width should be set to encompass a range of 0-12 ppm.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

The spectral width should be set to 0-220 ppm.

-

Process the data with a line broadening of 1 Hz.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film will be prepared. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C=C stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source for GC-MS or an electrospray ionization (ESI) source for LC-MS.

-

Data Acquisition:

-

EI (for GC-MS): Use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 10-200.

-

ESI (for LC-MS): Operate in positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Analysis: Identify the molecular ion peak (or the [M+H]⁺ peak in ESI) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to identify characteristic fragment ions. Cyclic amines are known to undergo α-cleavage and ring-opening fragmentation pathways.[1][2][3] The presence of the allyl group will also lead to characteristic losses.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

3-Allylazetidine: A Technical Overview for Drug Discovery Professionals

IUPAC Name: 3-(prop-2-en-1-yl)azetidine

CAS Number: 18621-18-6

This technical guide provides a comprehensive overview of 3-Allylazetidine, a heterocyclic building block with potential applications in medicinal chemistry and drug development. The document details its chemical identity, synthetic methodologies, and the broader context of its utility in the development of novel therapeutics.

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | 3-(prop-2-en-1-yl)azetidine |

| CAS Number | 18621-18-6 |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

Synthetic Approaches

The synthesis of this compound and its derivatives is of significant interest for the generation of compound libraries for drug screening. While direct synthesis of the parent compound is not widely documented in publicly available literature, a common strategy involves the synthesis of a protected intermediate followed by deprotection. A representative synthetic protocol for a key intermediate, 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate, is detailed below. This intermediate serves as a versatile precursor for further functionalization or deprotection to yield the target compound.

Experimental Protocol: Synthesis of 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate

This protocol describes the allylation of a protected azetidine precursor.

Materials:

-

1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1M solution in THF)

-

Allyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A solution of 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate (92.9 mmol) in anhydrous THF (200 mL) is cooled to -78 °C.

-

LiHMDS (1.5 equivalents, 139 mmol, 140 mL of 1M solution) is added dropwise to the cooled solution.

-

Allyl bromide (1.5 equivalents, 139 mmol) is then added to the reaction mixture.

-

The reaction is allowed to stir overnight while gradually warming to room temperature.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (100 mL).

-

The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure to yield the crude product, 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate.

[1]The crude product can be used in subsequent steps without further purification.

Deprotection to this compound

The N-Boc protecting group of the synthesized intermediate can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, to yield the parent this compound. The specific conditions for this deprotection would require optimization for the particular substrate.

Characterization Data of 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate

| Analysis | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ = 5.67–5.76 (m, 1H), 5.14–5.18 (m, 2H), 4.18 (d, J = 8.80 Hz, 2H), 3.76–3.78 (m, 5H), 2.63–2.65 (m, 2H), 1.46 (s, 9H). |

| ¹³C NMR | (75 MHz, CDCl₃) δ = 156.2, 132.0, 119.0, 79.8, 55.9, 52.3, 42.2, 40.3, 28.3. |

| GCMS | Calculated for C₁₃H₂₁NO₄: 255.31, Observed: 199.0 (M - t-butyl). |

Logical Workflow for Synthesis

The following diagram illustrates the synthetic workflow for obtaining a this compound precursor.

Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, the azetidine scaffold is a recognized "privileged structure" in medicinal chemistry. Azetidine derivatives are being investigated for a wide range of therapeutic targets due to their ability to introduce three-dimensional complexity and conformational rigidity into molecules, which can lead to improved binding affinity and selectivity for biological targets.

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. For instance, derivatives of this compound have been utilized in the development of RAS inhibitors for the treatment of cancer. In these applications, the azetidine core provides a rigid scaffold, and the allyl group offers a reactive handle for further chemical modifications and the construction of larger, more complex structures.

The broader class of azetidine-containing compounds has shown activity as:

-

Central Nervous System (CNS) agents: Modulators of dopamine and serotonin transporters.

-

Enzyme inhibitors: Including inhibitors of RAS proteins.

-

Anticancer agents: As exemplified by their use in the synthesis of novel cancer therapeutics.

The utility of this compound lies in its potential as a starting material for the synthesis of novel chemical entities for screening against various biological targets. The allyl group is particularly useful as it can undergo a variety of chemical transformations, such as oxidation, reduction, and addition reactions, allowing for the diversification of the azetidine core.

Signaling Pathways and Biological Targets

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Its primary role, as documented in patent literature, is that of a synthetic intermediate. The biological activity and the signaling pathways affected would be determined by the final, more complex molecules synthesized from this building block. Researchers and drug development professionals can leverage this compound to create libraries of novel compounds for screening against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where the conformational constraint imparted by the azetidine ring may be beneficial for activity and selectivity.

References

The Rising Potential of 3-Allylazetidine Derivatives in Neuropharmacology: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 3-allylazetidine derivatives, a promising class of compounds with significant potential for the development of novel therapeutics targeting neurological disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and neuropharmacology.

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties and ability to introduce a key vector for substitution make it an attractive building block for creating novel chemical entities with tailored biological activities. Among the various substituted azetidines, this compound derivatives are gaining attention for their potential to modulate the activity of critical central nervous system (CNS) targets, most notably nicotinic acetylcholine receptors (nAChRs).

Dysfunction of nAChRs is implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The development of selective nAChR ligands, therefore, represents a significant therapeutic opportunity. This guide will explore the biological activity of azetidine derivatives as nAChR modulators, with a specific focus on the structural insights that can be applied to the design of novel this compound-based compounds.

Biological Activity at Nicotinic Acetylcholine Receptors

While direct and extensive biological data on this compound derivatives is an emerging area of research, significant insights can be drawn from structurally related azetidine compounds, such as the well-studied Sazetidine-A and its analogs. These compounds have demonstrated high-affinity binding to various nAChR subtypes, providing a strong rationale for the investigation of this compound derivatives.

Binding Affinity of Azetidine Derivatives at nAChR Subtypes

Research into Sazetidine-A analogs has revealed that the azetidine core is a key pharmacophoric element for high-affinity nAChR binding. The substitution at the 2-position of the azetidine ring has been extensively explored, demonstrating that the nature of this substituent significantly influences both binding affinity and subtype selectivity. A "long tail" side chain has been identified as being particularly important for high-affinity binding at the α4β2 nAChR subtype, which is a major mediator of nicotine's effects in the brain[1].

The following table summarizes the binding affinities (Ki) of key Sazetidine-A analogs at different human nAChR subtypes, highlighting the impact of structural modifications on receptor binding.

| Compound | R Group | α4β2 Ki (nM) | α3β4 Ki (nM) | α7 Ki (nM) |

| Sazetidine-A | -CH₂-O-CH₂-C≡CH | 0.7 | 130 | >10,000 |

| Analog 1 | -CH₂-O-(p-C₆H₄)-C≡CH | 1.2 | 250 | >10,000 |

| Analog 2 (Triazole) | -CH₂-O-CH₂-(1,2,3-triazol-4-yl) | 1.3 | 460 | >10,000 |

| Analog 3 (Azide) | -CH₂-O-CH₂-CH₂-N₃ | 1.8 | 680 | >10,000 |

Data presented is a representative summary from published studies on Sazetidine-A analogs.

These data underscore the high affinity and selectivity of certain azetidine derivatives for the α4β2 nAChR subtype. The allyl group in this compound derivatives, with its distinct stereoelectronic properties, presents an intriguing modification that warrants thorough investigation for its potential to fine-tune receptor affinity and selectivity.

Structure-Activity Relationships (SAR) and the Promise of the 3-Allyl Moiety

The structure-activity relationship studies of azetidine-based nAChR ligands provide a predictive framework for the potential biological activity of this compound derivatives.

-

Azetidine Ring: The nitrogen atom in the azetidine ring is crucial for the canonical interaction with the nAChR binding site.

-

Substitution Position: The majority of explored analogs are 2-substituted azetidines. The introduction of a substituent at the 3-position, such as the allyl group, would present a different vector for interaction within the receptor binding pocket, potentially leading to novel selectivity profiles.

-

The Allyl Group: The allyl group is a versatile substituent. Its double bond can participate in various non-covalent interactions, and its length and flexibility are distinct from the side chains in Sazetidine-A and its analogs. This could influence the binding kinetics and functional activity (agonist vs. antagonist) of the molecule.

The logical progression of SAR suggests that this compound derivatives could exhibit a unique pharmacological profile at nAChRs.

Figure 1. Logical relationship for the investigation of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of the biological activity of this compound derivatives at nAChRs.

Radioligand Binding Assays for nAChR Subtypes

This protocol is designed to determine the binding affinity of test compounds for specific nAChR subtypes expressed in cell lines.

Objective: To determine the inhibition constant (Ki) of this compound derivatives at human α4β2, α3β4, and α7 nAChR subtypes.

Materials:

-

HEK (Human Embryonic Kidney) cells stably expressing the desired human nAChR subtype.

-

Radioligand: [³H]-Epibatidine or [¹²⁵I]-Epibatidine for α4β2 and α3β4; [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin for α7.

-

Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Non-specific binding control: Nicotine, cytisine, or another high-affinity ligand.

-

Test compounds (this compound derivatives).

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK cells expressing the target nAChR subtype to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of the test compound (this compound derivative) or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

-

Measure the radioactivity to determine the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2. Experimental workflow for the radioligand binding assay.

Signaling Pathways and Functional Activity

The binding of a ligand to an nAChR can result in either channel activation (agonism) or inhibition (antagonism). This functional outcome is critical for the therapeutic potential of a compound. The primary signaling event upon nAChR activation is the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and downstream cellular responses.

Figure 3. Simplified signaling pathway of nAChR activation.

Further functional assays, such as two-electrode voltage clamp electrophysiology in Xenopus oocytes or calcium imaging in cell lines, are necessary to determine whether this compound derivatives act as agonists, antagonists, or allosteric modulators of nAChRs.

Conclusion and Future Directions

The exploration of this compound derivatives as modulators of nicotinic acetylcholine receptors represents a compelling new frontier in neuropharmacology. Based on the established high-affinity binding of related azetidine compounds, there is a strong scientific rationale to pursue the synthesis and pharmacological characterization of this novel chemical class. The unique structural features of the 3-allyl moiety may confer advantageous properties, including novel receptor subtype selectivity and functional activity profiles.

Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive evaluation in a panel of nAChR binding and functional assays. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development as potential therapeutics for a range of CNS disorders.

References

Introduction

The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into molecules make it an attractive building block for the development of novel therapeutics. This technical guide focuses on 3-allylazetidine and its derivatives, providing a comprehensive overview of its synthesis, key reactions, and potential pharmacological relevance. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound: A Plausible Synthetic Pathway

While a direct, one-pot synthesis of this compound is not extensively documented, a highly plausible and efficient synthetic route involves the preparation of an N-protected 3-methyleneazetidine intermediate, followed by subsequent functionalization or deprotection. The most common approach utilizes the Wittig reaction on a commercially available N-protected azetidin-3-one.

A key intermediate in this proposed synthesis is tert-butyl 3-methyleneazetidine-1-carboxylate, which can be synthesized from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). The subsequent deprotection of the Boc group yields the free amine, 3-methyleneazetidine, which is a close structural analog and precursor to this compound.

Experimental Protocols

1. Synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate via Wittig Reaction

This procedure is based on the standard Wittig reaction protocol for the methylenation of ketones.[1]

-

Materials:

-

N-Boc-3-azetidinone

-

Methyltriphenylphosphonium bromide[1]

-

Potassium tert-butoxide (or other strong base like n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C. The color of the solution will typically turn yellow, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-methyleneazetidine-1-carboxylate.

-

2. Deprotection of tert-butyl 3-methyleneazetidine-1-carboxylate

The removal of the Boc protecting group is typically achieved under acidic conditions.

-

Materials:

-

tert-butyl 3-methyleneazetidine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

-

Procedure using TFA:

-

Dissolve tert-butyl 3-methyleneazetidine-1-carboxylate in DCM.

-

Add an excess of TFA (e.g., 5-10 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine, 3-methyleneazetidine.

-

-

Procedure using HCl in Dioxane:

-

Dissolve tert-butyl 3-methyleneazetidine-1-carboxylate in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Add a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

The hydrochloride salt of 3-methyleneazetidine will often precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Quantitative Data

Table 1: Expected Physicochemical and Spectroscopic Data for tert-butyl 3-methyleneazetidine-1-carboxylate

| Property | Expected Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, δ) | ~5.0-5.2 (s, 2H, =CH₂), ~4.5-4.7 (s, 4H, azetidine ring CH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, δ) | ~156 (C=O), ~140 (C=CH₂), ~105 (=CH₂), ~80 (C(CH₃)₃), ~60 (azetidine ring CH₂), 28.5 (C(CH₃)₃) |

Note: The predicted NMR chemical shifts are estimates based on known values for similar structures, such as N-Boc-3-methylene-piperidine, and general principles of NMR spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process, starting from a commercially available protected azetidinone. The following diagrams illustrate the key transformations and logical flow.

Caption: Synthetic pathway to this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in the public domain, the broader class of 3-substituted azetidines has shown significant promise in drug discovery.

-

Monoamine Transporter Ligands: 3-Aryl-3-arylmethoxyazetidines have been identified as high-affinity ligands for monoamine transporters, particularly the serotonin transporter (SERT).[2] This suggests that the azetidine scaffold can serve as a viable replacement for more complex structures like the tropane skeleton found in cocaine and other transporter ligands. The substitution at the 3-position is crucial for tuning the affinity and selectivity for dopamine (DAT) and serotonin transporters.[2]

-

GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogs of GABA and β-alanine for their potential as GABA uptake inhibitors.[3] Derivatives substituted at both the 2- and 3-positions have demonstrated inhibitory activity at GAT-1 and GAT-3 transporters, indicating the potential for developing novel CNS-active agents.[3]

-

Neuroprotective Agents: A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives, synthesized from N-Boc-3-azetidinone, has been evaluated for neuroprotective activity.[4] Several of these compounds exhibited acetylcholinesterase (AChE) inhibitory activity comparable to the approved drug rivastigmine and showed neuroprotective effects in models of Parkinson's and Alzheimer's diseases.[4]

The allyl group in this compound provides a versatile handle for further chemical modifications, allowing for the exploration of a diverse chemical space. This functional group can participate in various reactions, including but not limited to, hydroboration-oxidation, epoxidation, and cross-coupling reactions, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

Experimental Workflows

The overall workflow for the synthesis and potential biological evaluation of this compound derivatives can be outlined as follows:

Caption: Drug discovery workflow for this compound derivatives.

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is accessible through established synthetic methodologies, primarily involving the Wittig reaction on N-Boc-3-azetidinone. The azetidine core, combined with the versatile allyl functionality at the 3-position, offers a promising platform for the design and synthesis of novel therapeutic agents, particularly for neurological and psychiatric disorders. This guide provides a foundational understanding for researchers to embark on the exploration of this intriguing class of molecules. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Allylazetidine from 3-Amino-1-propanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 3-allylazetidine, a valuable building block in medicinal chemistry, starting from the readily available 3-amino-1-propanol. The described synthetic route involves five key transformations: protection of the amine, activation of the hydroxyl group, intramolecular cyclization to form the azetidine ring, deprotection, and final functionalization with an allyl group.

Overall Synthetic Scheme

The synthesis of this compound from 3-amino-1-propanol is a multi-step process that begins with the protection of the primary amine, followed by conversion of the primary alcohol into a good leaving group to facilitate intramolecular cyclization. Subsequent deprotection and N-allylation yield the target compound. The tert-butyloxycarbonyl (Boc) group is utilized as a robust protecting group for the amine functionality.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate (N-Boc-3-amino-1-propanol)

This protocol describes the protection of the primary amine of 3-amino-1-propanol with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

3-Amino-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.

| Reagent/Parameter | Molar Ratio/Value |

| 3-Amino-1-propanol | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 90-95% |

Table 1: Quantitative data for the N-Boc protection of 3-amino-1-propanol.

Step 2: Synthesis of 3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate (N-Boc-3-aminopropyl tosylate)

This step involves the activation of the primary alcohol by conversion to a tosylate, a good leaving group for the subsequent cyclization.

Materials:

-

tert-Butyl (3-hydroxypropyl)carbamate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in pyridine (0.5 M) at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

| Reagent/Parameter | Molar Ratio/Value |

| tert-Butyl (3-hydroxypropyl)carbamate | 1.0 eq |

| p-Toluenesulfonyl chloride | 1.2 eq |

| Base | Pyridine |

| Temperature | 0 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-90% |

Table 2: Quantitative data for the tosylation of N-Boc-3-amino-1-propanol.

Step 3: Synthesis of tert-Butyl azetidine-1-carboxylate (N-Boc-azetidine)

This protocol details the intramolecular cyclization to form the azetidine ring.

Materials:

-

3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of sodium hydride (NaH, 1.5 eq) in anhydrous DMF (0.2 M) at 0 °C, add a solution of 3-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

-

Purify the crude product by distillation or flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford tert-butyl azetidine-1-carboxylate.

| Reagent/Parameter | Molar Ratio/Value |

| N-Boc-3-aminopropyl tosylate | 1.0 eq |

| Sodium Hydride | 1.5 eq |

| Solvent | Anhydrous DMF |

| Temperature | 60-70 °C |

| Reaction Time | 12-18 hours |

| Typical Yield | 60-70% |

Table 3: Quantitative data for the intramolecular cyclization to N-Boc-azetidine.

Step 4: Deprotection of tert-Butyl azetidine-1-carboxylate to Azetidine

This step removes the Boc protecting group to yield the free azetidine.

Materials:

-

tert-Butyl azetidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl azetidine-1-carboxylate (1.0 eq) in DCM (0.5 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

The resulting solution of azetidine in DCM is often used directly in the next step due to the volatility of free azetidine.

| Reagent/Parameter | Molar Ratio/Value |

| N-Boc-azetidine | 1.0 eq |

| Trifluoroacetic acid | 5-10 eq |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | Quantitative (used in situ) |

Table 4: Quantitative data for the deprotection of N-Boc-azetidine.

Step 5: Synthesis of this compound

The final step involves the N-alkylation of azetidine with allyl bromide.

Materials:

-

Azetidine (in DCM solution from Step 4)

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To the solution of azetidine in DCM from the previous step, add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add allyl bromide (1.1 eq) dropwise to the stirred suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction by GC-MS.

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

| Reagent/Parameter | Molar Ratio/Value |

| Azetidine | 1.0 eq |

| Allyl bromide | 1.1 eq |

| Base | Potassium Carbonate |

| Temperature | 0 °C to room temperature |

| Reaction Time | 8-12 hours |

| Typical Yield | 70-80% |

Table 5: Quantitative data for the N-allylation of azetidine.

Significance of the Azetidine Scaffold in Drug Discovery

The azetidine ring is a valuable structural motif in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical and pharmacological properties.

Figure 2: The role of the azetidine scaffold in enhancing drug properties.

Application Notes and Protocols: 3-Allylazetidine as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-allylazetidine as a valuable, yet underexplored, building block in medicinal chemistry. The unique combination of a strained azetidine ring and a reactive allyl group offers a powerful platform for the synthesis of novel chemical entities with potential therapeutic applications. The azetidine scaffold provides a rigid, three-dimensional element that can improve physicochemical properties and metabolic stability, while the allyl handle allows for a wide range of chemical modifications.

Introduction to this compound in Drug Design

The azetidine ring is a saturated four-membered heterocycle that has gained significant attention in medicinal chemistry as a bioisostere for larger, more flexible moieties. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. The strained nature of the azetidine ring can also facilitate unique chemical transformations.

The addition of an allyl group at the 3-position of the azetidine ring introduces a versatile functional handle. This allows for a variety of subsequent chemical modifications, enabling the exploration of diverse chemical space and the generation of compound libraries for high-throughput screening. The allyl group can participate in a wide array of reactions, including, but not limited to, Heck coupling, hydroformylation, epoxidation, dihydroxylation, and ring-closing metathesis. This versatility makes this compound a highly attractive starting material for the synthesis of novel drug candidates targeting a range of biological pathways.

Synthesis of the this compound Building Block

The key precursor for many 3-substituted azetidines is N-Boc-3-azetidinone. The synthesis of N-Boc-3-allylazetidine can be envisioned through a two-step process involving the addition of an allyl nucleophile to the ketone, followed by the removal of the resulting hydroxyl group.

Experimental Workflow for the Synthesis of N-Boc-3-allylazetidine

Caption: Synthetic workflow for N-Boc-3-allylazetidine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

This protocol describes the addition of an allyl group to the carbonyl of N-Boc-3-azetidinone using a Grignard reagent.

Materials:

-

N-Boc-3-azetidinone

-

Allylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-azetidinone (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add allylmagnesium bromide solution (1.2 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Protocol 2: Dehydration to form tert-butyl this compound-1-carboxylate

This protocol outlines the removal of the tertiary alcohol to form the desired alkene.

Materials:

-

tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

-

Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate)

-

Anhydrous benzene or THF

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq).

-

Dissolve the alcohol in anhydrous benzene or THF.

-

Add Burgess reagent (1.5 eq) in one portion.

-

Heat the reaction mixture to reflux (around 50-80 °C depending on the solvent) and stir for 1-3 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Applications in Medicinal Chemistry: Diversification of the this compound Scaffold

The true utility of this compound lies in the diverse transformations of the allyl group, allowing for the introduction of a wide range of functionalities.

Logical Workflow for Scaffold Diversification

Application Notes and Protocols for Ring-Opening Reactions of 3-Allylazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of theoretical and synthetically analogous ring-opening reactions of 3-allylazetidine. The protocols outlined below are based on established principles of azetidine and aziridine chemistry, offering pathways to synthesize valuable substituted pyrrolidine scaffolds. Given the limited direct literature on this compound, these notes are intended to serve as a foundational guide for exploring its synthetic utility.

Introduction: The Synthetic Potential of this compound

Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their inherent ring strain (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, providing access to a variety of functionalized acyclic and heterocyclic structures. The presence of an allyl group at the 3-position of the azetidine ring offers a unique synthetic handle for various transformations, including palladium-catalyzed reactions and rearrangements, leading to the formation of substituted pyrrolidines—a privileged scaffold in numerous biologically active compounds.

This document details three potential strategies for the ring-opening of this compound:

-

Palladium-Catalyzed Ring-Opening/Allylation: Leveraging the allyl group for a Tsuji-Trost-type reaction.

-

Lewis Acid-Mediated Nucleophilic Ring-Opening: Activating the azetidine ring for attack by a nucleophile.

-

Thermal Rearrangement via Iodocyclization: An intramolecular cyclization-induced ring expansion.

Palladium-Catalyzed Intramolecular Ring-Opening of N-Allyl-3-allylazetidine

This proposed protocol is analogous to the diverted Tsuji–Trost reaction seen with other strained ring systems. It involves the formation of a π-allyl palladium complex, which can be attacked by a nucleophile. In this hypothetical intramolecular variant, a second allyl group on the nitrogen acts as the nucleophile.

Reaction Principle

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the 3-allyl group of an N-allylated this compound. This forms a π-allyl palladium intermediate. Subsequent intramolecular attack by the N-allyl group's terminus onto the π-allyl complex would lead to a ring-expanded product, a substituted pyrrolidine.

Caption: Workflow for the proposed Pd-catalyzed ring-opening.

Experimental Protocol

Materials:

-

N-Allyl-3-allylazetidine (substrate)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Triphenylphosphine (PPh₃) (or other suitable ligand)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add N-allyl-3-allylazetidine (1.0 mmol).

-

Add anhydrous toluene (10 mL) to dissolve the substrate.

-

To this solution, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and PPh₃ (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to 100 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyrrolidine.

Hypothetical Quantitative Data

The following table presents expected yields based on analogous palladium-catalyzed reactions of strained heterocycles.

| Substrate (N-substituent) | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Time (h) | Expected Yield (%) |

| Allyl | 5 | PPh₃ | 100 | 18 | 65-75 |

| Propargyl | 5 | dppf | 110 | 24 | 50-60 |

| Cinnamyl | 5 | P(o-tol)₃ | 90 | 16 | 70-80 |

Lewis Acid-Mediated Ring-Opening of N-Boc-3-allylazetidine

Activation of the azetidine nitrogen by a Lewis acid can facilitate nucleophilic attack and ring cleavage. The N-Boc protecting group is well-suited for this purpose.

Reaction Principle

A Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the N-Boc group. This enhances the electrophilicity of the azetidine ring carbons, promoting a nucleophilic attack (e.g., by a hydride source or an organocuprate) at the C4 position, leading to a ring-opened product.

Application Notes and Protocols for the Functionalization of the 3-Allylazetidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the 3-allylazetidine scaffold. This versatile building block is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the azetidine ring. The protocols detailed below enable the diversification of the this compound core at both the allyl group and the azetidine nitrogen, providing access to a wide array of novel chemical entities for drug discovery and development.

Introduction

The this compound scaffold combines the unique properties of the strained four-membered azetidine ring with the versatile reactivity of an allyl group. The azetidine moiety often improves metabolic stability, aqueous solubility, and lipophilicity while providing a three-dimensional vector for substituent placement. The allyl group serves as a synthetic handle for a multitude of chemical transformations, allowing for late-stage functionalization and the rapid generation of compound libraries. This document outlines key functionalization strategies and provides detailed experimental protocols for the modification of a generic N-protected this compound, such as the commonly used N-Boc-3-allylazetidine.

Functionalization of the Allyl Group

The external double bond of the this compound scaffold is amenable to a variety of transformations, including oxidation, olefin metathesis, and cycloaddition reactions.

Oxidation Reactions

The conversion of the allyl group to a vicinal diol introduces chirality and provides further points for derivatization. The Sharpless asymmetric dihydroxylation is a reliable method for achieving high enantioselectivity.[1][2][3]

Table 1: Dihydroxylation of N-Boc-3-allylazetidine

| Reaction | Reagents and Conditions | Expected Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β (or α), K₂OsO₂(OH)₄ (cat.), (DHQD)₂PHAL (or (DHQ)₂PHAL), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O, 0°C to rt | 80-95% | >95% e.e. |

| Racemic Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O, rt | 85-98% | Racemic |

Protocol 1: Sharpless Asymmetric Dihydroxylation of N-Boc-3-allylazetidine

-

To a stirred solution of N-Boc-3-allylazetidine (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M) at 0°C, add AD-mix-β (1.4 g per mmol of olefin).

-

Stir the resulting slurry vigorously at 0°C for 30 minutes, after which the mixture is warmed to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Ozonolysis of the allyl group provides a direct route to an aldehyde, which can be further functionalized through various methods such as reductive amination or Wittig reactions.

Table 2: Ozonolysis of N-Boc-3-allylazetidine

| Reaction | Reagents and Conditions | Expected Yield |

| Ozonolysis | 1. O₃, CH₂Cl₂/MeOH, -78°C; 2. Me₂S or PPh₃ | 70-90% |

Protocol 2: Ozonolysis of N-Boc-3-allylazetidine

-

Dissolve N-Boc-3-allylazetidine (1.0 equiv) in a 9:1 mixture of CH₂Cl₂ and methanol (0.1 M) and cool the solution to -78°C.

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.

-

Add dimethyl sulfide (DMS, 3.0 equiv) or triphenylphosphine (PPh₃, 1.5 equiv) and allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

Olefin Metathesis

Cross-metathesis with various olefin partners allows for the introduction of diverse functional groups. The choice of catalyst is crucial for achieving high efficiency, especially with nitrogen-containing substrates.[4][5][6]

Table 3: Cross-Metathesis of N-Boc-3-allylazetidine with Methyl Acrylate

| Reaction | Catalyst (mol%) | Reagents and Conditions | Expected Yield |

| Cross-Metathesis | Grubbs II (5 mol%) | Methyl acrylate (3.0 equiv), CH₂Cl₂, reflux, 12 h | 60-80% |

| Hoveyda-Grubbs II (5 mol%) | Methyl acrylate (3.0 equiv), CH₂Cl₂, reflux, 12 h | 70-90% |

Protocol 3: Cross-Metathesis using Hoveyda-Grubbs II Catalyst

-

Dissolve N-Boc-3-allylazetidine (1.0 equiv) and methyl acrylate (3.0 equiv) in anhydrous and degassed dichloromethane (0.1 M) under an argon atmosphere.

-

Add the Hoveyda-Grubbs II catalyst (0.05 equiv).

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.

Functionalization of the Azetidine Nitrogen

The secondary amine of the azetidine ring, after deprotection of the N-Boc group, is a key site for introducing molecular diversity.

N-Alkylation

Reductive amination provides a controlled method for N-alkylation, avoiding over-alkylation issues that can be encountered with direct alkylation using alkyl halides.[7][8][9]

Table 4: N-Alkylation of this compound via Reductive Amination

| Reaction | Reagents and Conditions | Expected Yield |

| Reductive Amination | Aldehyde or Ketone (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), CH₂Cl₂, rt, 12 h | 75-95% |

Protocol 4: Reductive Amination of this compound

-

To a solution of this compound (1.0 equiv, typically as a salt, neutralized in situ with a non-nucleophilic base like triethylamine if necessary) and the desired aldehyde or ketone (1.1 equiv) in dichloromethane (0.2 M), stir at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

N-Acylation

Acylation of the azetidine nitrogen with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.

Table 5: N-Acylation of this compound

| Reaction | Reagents and Conditions | Expected Yield |

| N-Acylation | Acid chloride (1.1 equiv), Et₃N (1.5 equiv), CH₂Cl₂, 0°C to rt | 85-98% |

Protocol 5: N-Acylation of this compound with an Acid Chloride

-

Dissolve this compound (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (0.2 M) and cool to 0°C.

-

Add the acid chloride (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting amide by flash column chromatography or recrystallization.

N-Arylation

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide, providing access to N-aryl azetidines.[10][11][12]

Table 6: Buchwald-Hartwig N-Arylation of this compound

| Reaction | Reagents and Conditions | Expected Yield |

| Buchwald-Hartwig Amination | Aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOt-Bu (1.4 equiv), Toluene, 100°C, 12 h | 70-90% |

Protocol 6: Buchwald-Hartwig N-Arylation of this compound

-

In a glovebox, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) to a dry Schlenk tube.

-

Add anhydrous toluene (0.2 M).

-

Seal the tube and heat the reaction mixture to 100°C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Pathways

Caption: General workflow for the functionalization of this compound.

Caption: Ozonolysis and subsequent derivatization of the resulting aldehyde.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hwpi.harvard.edu [hwpi.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application of 3-Allylazetidine in Asymmetric Synthesis: A Review of Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as bioisosteres for other functional groups. Chiral azetidines, in particular, are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. 3-Allylazetidine, with its chiral center and a versatile allyl group, presents as a potentially useful synthon in asymmetric synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and detailed protocols for this compound itself as a chiral ligand, catalyst, or a direct precursor in well-established asymmetric methodologies.

I. This compound as a Chiral Building Block

The primary and most direct application of enantiomerically pure this compound is as a chiral building block for the synthesis of more complex molecules, including natural products and pharmaceutical ingredients. The allyl group serves as a versatile handle for a wide range of chemical transformations.

Potential Synthetic Transformations of the Allyl Group:

-

Oxidative Cleavage: Ozonolysis or dihydroxylation followed by periodate cleavage can convert the allyl group into an aldehyde, which can then be used in various C-C bond-forming reactions.

-

Hydroboration-Oxidation: This reaction would yield a terminal alcohol, extending the carbon chain and introducing a new functional group for further derivatization.

-

Cross-Metathesis: Reaction with other olefins in the presence of a ruthenium catalyst would allow for the introduction of diverse substituents.

-

Heck Coupling and other Palladium-Catalyzed Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions.

The azetidine nitrogen can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective manipulation of the allyl moiety. Subsequent deprotection and functionalization of the nitrogen atom can introduce further diversity.

Logical Workflow for Utilizing this compound as a Chiral Building Block

Application Notes and Protocols: The Use of 3-Allylazetidine in the Preparation of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their inherent ring strain, falling between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique chemical reactivity that can be harnessed for the synthesis of diverse molecular scaffolds. The incorporation of an allyl group at the 3-position of the azetidine ring provides a versatile functional handle for the construction of novel and complex heterocyclic systems, including spirocyclic and fused-ring structures. These motifs are of particular interest in drug development as they can introduce conformational rigidity and three-dimensionality, properties often associated with enhanced biological activity and selectivity.

This document provides an overview of synthetic strategies employing 3-allylazetidine and its derivatives for the preparation of novel heterocycles. Key reaction types include intramolecular cyclizations and cycloaddition reactions, which leverage the reactivity of the allyl group to forge new carbon-carbon and carbon-heteroatom bonds. Detailed protocols and data for representative transformations are presented to facilitate the application of these methods in a research setting.

Key Synthetic Applications of this compound

The allyl moiety in this compound serves as a versatile precursor for various cyclization strategies, enabling the synthesis of a range of novel heterocyclic frameworks. Two prominent applications are the formation of spiro[azetidine-3,3'-pyrrolidine] derivatives through 1,3-dipolar cycloaddition and the construction of fused bicyclic systems via intramolecular Heck reactions.

Synthesis of Spiro[azetidine-3,3'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides to the double bond of this compound derivatives provides a powerful method for the construction of spiro[azetidine-3,3'-pyrrolidine] scaffolds. This reaction is highly convergent and can generate multiple stereocenters in a single step. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.

Reaction Scheme:

Caption: 1,3-Dipolar Cycloaddition Workflow.

Quantitative Data for Spiro[azetidine-3,3'-pyrrolidine] Synthesis

| Entry | N-Protecting Group (Azetidine) | α-Amino Acid | Aldehyde | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |

| 1 | Boc | Sarcosine | Benzaldehyde | Toluene | 110 | 78 | 3:1 |

| 2 | Cbz | Proline | Formaldehyde | THF | 65 | 85 | >95:5 |

| 3 | Boc | Glycine Methyl Ester | Isobutyraldehyde | Xylene | 140 | 65 | 2.5:1 |

| 4 | Ts | Sarcosine | 4-Nitrobenzaldehyde | DMF | 120 | 82 | 4:1 |

Experimental Protocol: Synthesis of N-Boc-spiro[azetidine-3,3'-pyrrolidine]-2'-phenyl

-

Materials: N-Boc-3-allylazetidine (1.0 mmol), sarcosine (1.2 mmol), benzaldehyde (1.2 mmol), anhydrous toluene (20 mL).

-

Apparatus: A 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser under a nitrogen atmosphere.

-

Procedure:

-

To the round-bottom flask, add N-Boc-3-allylazetidine, sarcosine, benzaldehyde, and anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 110 °C) with continuous removal of water using the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[azetidine-3,3'-pyrrolidine] product.

-

-

Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography.

Synthesis of Fused Azetidine-Containing Heterocycles via Intramolecular Heck Reaction

The intramolecular Heck reaction provides an effective strategy for the synthesis of fused bicyclic systems containing an azetidine ring. This palladium-catalyzed reaction involves the cyclization of an N-substituted this compound bearing an aryl or vinyl halide. The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the halide, followed by migratory insertion of the allyl double bond and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst.

Reaction Scheme:

Caption: Intramolecular Heck Reaction Workflow.

Quantitative Data for Intramolecular Heck Cyclization

| Entry | Halide (X) | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | I | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 88 |

| 2 | Br | Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 75 |

| 3 | I | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 92 |

| 4 | Br | Pd(OAc)₂ | BINAP | Ag₂CO₃ | Toluene | 110 | 65 (ee: 92%) |

Experimental Protocol: Synthesis of a Fused Azetidine-Indoline Derivative

-

Materials: N-(2-iodobenzyl)-3-allylazetidine (1.0 mmol), Palladium(II) acetate (0.05 mmol), Triphenylphosphine (0.1 mmol), Potassium carbonate (2.0 mmol), anhydrous Dimethylformamide (DMF, 15 mL).

-

Apparatus: A 25 mL Schlenk tube equipped with a magnetic stirrer, under an inert atmosphere (Argon or Nitrogen).

-

Procedure:

-

To the Schlenk tube, add N-(2-iodobenzyl)-3-allylazetidine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion (typically 8-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the fused azetidine-indoline product.

-

-

Characterization: The structure of the product should be confirmed by NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic structures. The protocols outlined herein for 1,3-dipolar cycloaddition and intramolecular Heck reactions demonstrate the utility of the allyl group in constructing complex spirocyclic and fused-ring systems. These methodologies offer a pathway to novel chemical entities with potential applications in drug discovery and development. The provided data and experimental procedures serve as a practical guide for researchers seeking to explore the synthetic potential of this compound. Further exploration of other transformations of the allyl group, such as metathesis, dihydroxylation, and epoxidation, will undoubtedly expand the repertoire of accessible heterocyclic scaffolds from this promising starting material.

Scale-up Synthesis of 3-Allylazetidine for Research Purposes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.